3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one
Description
3-Amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one is a pyrazolo-oxazine derivative characterized by a fused bicyclic core (pyrazolo[3,4-d][1,3]oxazin-4-one) with three key substituents:
- 1-(4-Chlorophenyl): A chlorinated aromatic ring at position 1.
- 3-Amino group: A primary amine at position 2.
- 6-(Dimethylamino): A tertiary amine at position 4.
The compound (CAS 2260-95-9) is synthesized via condensation and cyclization reactions, likely involving intermediates such as pyrazole-carboxylic acids and acetic anhydride, as observed in analogous syntheses of pyrazolo-oxazines (e.g., ).
Properties
IUPAC Name |
3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2/c1-18(2)13-16-11-9(12(20)21-13)10(15)17-19(11)8-5-3-7(14)4-6-8/h3-6H,1-2H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJSWOPYMHSKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=NN2C3=CC=C(C=C3)Cl)N)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing the pyrazolo[3,4-d][1,3]oxazine core with chlorophenyl and dimethylamino groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups or structural changes to the core molecule.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[3,4-d][1,3]oxazin compounds exhibit notable antimicrobial activity. The structure of 3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one suggests potential efficacy against various bacterial strains due to its ability to disrupt microbial cell functions.
A study demonstrated that related compounds showed considerable activity against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus while exhibiting moderate effects against gram-negative species . This suggests that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound's structure also positions it as a candidate for anticancer drug development. Research has shown that similar pyrazolo derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, studies targeting thymidylate synthase have highlighted the potential of these compounds as anticancer agents with IC50 values ranging from 0.47 to 1.4 µM .
Case Study : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that specific modifications in the molecular structure significantly enhanced their potency against cancer cells .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Core Structure : Utilizing hydrazine derivatives to form the pyrazole framework.
- Substitution Reactions : Introducing the chlorophenyl and dimethylamino groups through nucleophilic substitution or electrophilic aromatic substitution methods.
- Final Cyclization : Completing the oxazine ring formation through cyclization reactions involving appropriate reagents.
Comparative Analysis of Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Synthesis Method |
|---|---|---|---|
| Compound A | Moderate | High | Multi-step synthesis involving hydrazine |
| Compound B | High | Moderate | Direct cyclization with aryl aldehydes |
| This compound | Significant potential | Emerging evidence | Complex multi-step synthesis |
Mechanism of Action
The mechanism by which 3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one with key analogs, focusing on structural features, synthesis, and bioactivity:
Key Observations:
Substituent Impact on Activity: The 4-chlorophenyl group (shared with PP2 and the target compound) is associated with kinase inhibition and cytotoxicity . Dimethylamino groups (e.g., at position 6 in the target compound) may enhance solubility or target binding compared to methyl or phenyl substituents . Nitro or methoxyquinolinyl groups (e.g., in and ) correlate with improved antitumor and antibacterial activity .
Synthetic Routes: Most pyrazolo-oxazines/pyrimidines are synthesized via cyclization of amino-pyrazole intermediates with anhydrides (e.g., acetic anhydride) or condensation with amines .
Thermal and Spectral Data :
- Pyrazolo-oxazines typically exhibit melting points >250°C (e.g., 268–360°C in ).
- NMR and IR spectra confirm oxazine ring formation (e.g., IR peak at 1720 cm⁻¹ for C=O in oxazine) .
Discussion of Pharmacological Potential
Antitumor Activity : Derivatives with electron-withdrawing groups (e.g., nitro in ’s compound 10e) show potent activity against MCF-7 cells (IC₅₀ = 11 µM) .
Kinase Inhibition : The 4-chlorophenyl moiety (as in PP2) is critical for Src kinase inhibition, suggesting the target compound may share similar mechanisms .
Biological Activity
3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, with the CAS number 250713-83-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications for medicinal chemistry.
- Molecular Formula : C13H12ClN5O2
- Molar Mass : 305.72 g/mol
- Structure : The compound features a pyrazolo[3,4-d][1,3]oxazine core that is substituted with an amino group and a chlorophenyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. Various methods have been explored to optimize yield and purity, including conventional heating and microwave-assisted synthesis.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance:
- A study evaluated several pyrazolo derivatives against various bacterial and fungal strains. Compounds structurally similar to this compound demonstrated promising activity against pathogens such as Mycobacterium tuberculosis and several strains of fungi .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties:
- In vitro Studies : Compounds with similar scaffolds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 21.3 µM to 28.3 µM .
- Mechanism of Action : It is hypothesized that the presence of the dimethylamino group enhances the lipophilicity of the compound, facilitating better cell membrane penetration and interaction with cellular targets.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes:
- Cholinesterase Inhibition : Some studies have indicated that related compounds exhibit significant inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment . The inhibition constants (K_i values) suggest competitive inhibition mechanisms.
Case Studies
Several case studies highlight the biological relevance of this compound:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of pyrazolo[3,4-d][1,3]oxazine derivatives like this compound?
- Methodological Answer : Use reflux conditions with ethanol as a solvent to promote cyclization, as demonstrated in pyrazoline-based syntheses (e.g., 12-hour reflux for chalcone derivatives in ethanol ). Adjust stoichiometry of reactants (e.g., 3:1 molar ratio of hydrazine derivatives to chalcones) to minimize side reactions. Monitor reaction progress via TLC or HPLC to identify optimal termination points. Purification via recrystallization or column chromatography is recommended, as seen in pyrazolo[3,4-d]pyrimidine syntheses .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- FT-IR : Confirm functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (4-chlorophenyl substituent) and dimethylamino signals (δ ~2.8–3.2 ppm for –N(CH₃)₂) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
Q. How can researchers address poor solubility in aqueous buffers during bioassays?
- Methodological Answer : Employ co-solvent systems (e.g., DMSO:water mixtures at <5% DMSO) or formulate as hydrochloride salts to enhance solubility, as used in pyridinecarboxamide derivatives . Pre-saturate buffers with the compound to avoid precipitation during dilution.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Normalize cell lines, incubation times, and solvent controls (e.g., avoid DMSO concentrations >0.1% in cytotoxicity assays ).
- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to account for batch effects, as seen in antioxidant activity studies with split-split plot designs .
- Orthogonal Assays : Validate hits using alternate methods (e.g., SPR for binding affinity alongside enzymatic assays) .
Q. How can in silico studies predict this compound’s binding mode to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of homologous kinases (e.g., PDB entries for pyrazolo[3,4-d]pyrimidin-4-one derivatives ).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors in the pyrazolo-oxazine core) using MOE .
Q. What experimental designs evaluate environmental fate and degradation pathways?
- Methodological Answer :
- Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photodegradation; analyze products via LC-QTOF .
- Biotic Studies : Use soil microcosms with LC-MS/MS to track microbial degradation metabolites .
- QSPR Models : Predict partition coefficients (LogP) and biodegradability using EPI Suite .
Q. How to troubleshoot discrepancies between computational and experimental LogP values?
- Methodological Answer :
- Experimental LogP : Perform shake-flask assays (octanol/water) with HPLC quantification .
- Computational Adjustments : Apply correction factors for aromatic systems or charged groups (e.g., dimethylamino substituents) in software like ACD/Labs .
- Validate with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives with known LogP ).
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., argon atmosphere for moisture-sensitive steps ).
- Data Transparency : Share raw spectral data and crystallographic files (if available) in supplementary materials .
- Ethical Reporting : Adhere to OECD guidelines for environmental risk assessments when publishing ecotoxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
